molecular formula C6H9NO2 B3014191 4-(2-Oxopropyl)azetidin-2-one CAS No. 68485-90-5

4-(2-Oxopropyl)azetidin-2-one

Cat. No.: B3014191
CAS No.: 68485-90-5
M. Wt: 127.143
InChI Key: MLNBNYADNDALRG-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)azetidin-2-one is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Mechanism of Action

Target of Action

Azetidin-2-one derivatives have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus , suggesting that these fungi could be potential targets.

Mode of Action

Azetidin-2-one derivatives have been reported to inhibit human hdac6/hdac8 , which suggests that 4-(2-Oxopropyl)azetidin-2-one might interact with these targets leading to changes in their function.

Biochemical Pathways

One study showed that an azetidin-2-one derivative was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis due to the inhibition of some cell cycle genes . This suggests that this compound might affect similar pathways.

Pharmacokinetics

Azetidin-2-ones are known to be hydrolytically vulnerable solids , which might impact their bioavailability.

Result of Action

One study showed that an azetidin-2-one derivative induced apoptosis in b16f10 cells , suggesting that this compound might have similar effects.

Action Environment

Given that azetidin-2-ones are hydrolytically vulnerable solids , it is likely that factors such as pH and temperature could influence their stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Oxopropyl)azetidin-2-one involves the reaction of 4-allyl-azetidin-2-one with mercuric acetate in methanol. The reaction mixture is then treated with cupric chloride dihydrate and palladous chloride, followed by heating at 60°C. The product is isolated by extraction with ethyl acetate and purified by chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidinones.

Scientific Research Applications

4-(2-Oxopropyl)azetidin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: The parent compound of the azetidinone family, known for its role in β-lactam antibiotics.

    4-(2-Oxopropyl)azetidin-3-one: A structural isomer with the carbonyl group at a different position.

    4-(2-Oxopropyl)azetidin-4-one: Another isomer with distinct chemical properties.

Uniqueness

4-(2-Oxopropyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-oxopropyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)2-5-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNBNYADNDALRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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